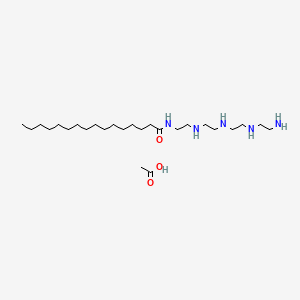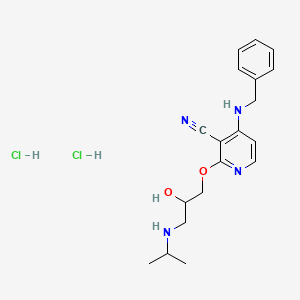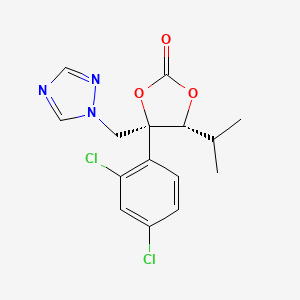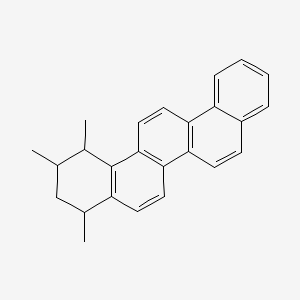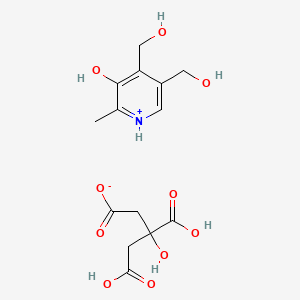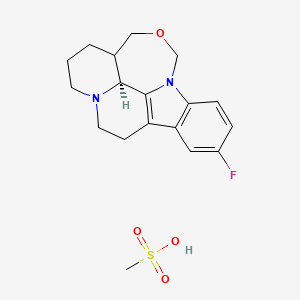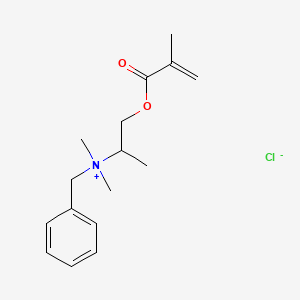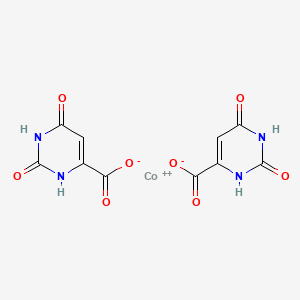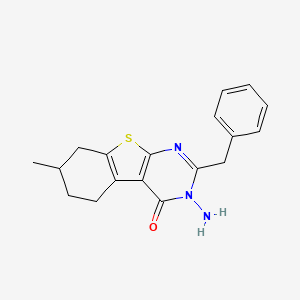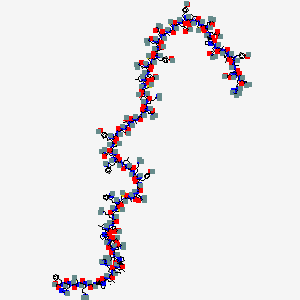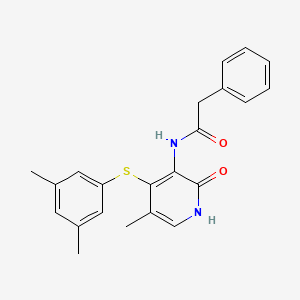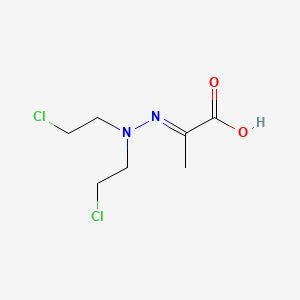
2-(Bis(2-chloroethyl)hydrazono)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-chloroethyl)hydrazono)propionic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bis(2-chloroethyl) groups attached to a hydrazono moiety, which is further connected to a propionic acid backbone. The unique structure of this compound imparts it with distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)hydrazono)propionic acid typically involves the reaction of 2-chloroethylamine hydrochloride with hydrazine hydrate to form bis(2-chloroethyl)hydrazine. This intermediate is then reacted with acrylonitrile to yield 2-(bis(2-chloroethyl)hydrazono)propionitrile, which is subsequently hydrolyzed to produce this compound. The reaction conditions generally involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-chloroethyl)hydrazono)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted products with various functional groups replacing the chloroethyl groups.
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)hydrazono)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-chloroethyl)hydrazono)propionic acid involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The molecular targets include enzymes and nucleic acids, and the pathways involved may include the disruption of metabolic and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Known for its use in the synthesis of dendrimers and hyperbranched polymers.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Dimethylolpropionic acid: Used in the production of polyurethanes and other polymers.
Uniqueness
2-(Bis(2-chloroethyl)hydrazono)propionic acid is unique due to its bis(2-chloroethyl) groups, which impart distinct chemical reactivity and biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89774-54-9 |
|---|---|
Fórmula molecular |
C7H12Cl2N2O2 |
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
(2E)-2-[bis(2-chloroethyl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C7H12Cl2N2O2/c1-6(7(12)13)10-11(4-2-8)5-3-9/h2-5H2,1H3,(H,12,13)/b10-6+ |
Clave InChI |
LEZRHLKUSJBPSS-UXBLZVDNSA-N |
SMILES isomérico |
C/C(=N\N(CCCl)CCCl)/C(=O)O |
SMILES canónico |
CC(=NN(CCCl)CCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



